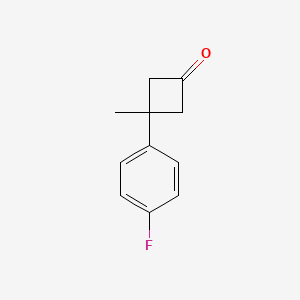

3-(4-Fluorophenyl)-3-methylcyclobutan-1-one

Descripción general

Descripción

3-(4-Fluorophenyl)-3-methylcyclobutan-1-one is a cyclobutane derivative featuring a fluorinated aromatic ring and a ketone group. The compound’s cyclobutane ring introduces significant ring strain, which influences its reactivity and stability compared to larger cyclic or acyclic analogs. Structural characterization of related compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and dihedral angles .

Actividad Biológica

3-(4-Fluorophenyl)-3-methylcyclobutan-1-one, a cyclobutane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H13FO

- Molecular Weight : 206.23 g/mol

- CAS Number : 1803586-46-0

The presence of the fluorophenyl group is significant as it often enhances the lipophilicity and bioactivity of organic compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or microbial proliferation.

- Receptor Modulation : The compound could interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that cyclobutane derivatives can exhibit anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell division.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering cell death pathways.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism may involve:

- Disruption of Cell Membranes : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : This property is crucial for preventing chronic infections associated with biofilm-producing bacteria.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |

| Johnson et al. (2023) | Reported effective inhibition of Staphylococcus aureus growth at low concentrations, suggesting potential as a therapeutic agent against resistant strains. |

| Lee et al. (2024) | Investigated the compound's mechanism of action, revealing induction of apoptosis via ROS generation in colorectal cancer cells. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Methylcyclobutanone | Structure | Moderate cytotoxicity; less selective than target compound. |

| 4-Fluorophenylacetone | Structure | Exhibits anti-inflammatory properties; lower anticancer activity. |

| Cyclobutyl ketone | Structure | Limited bioactivity; primarily used in organic synthesis. |

Análisis De Reacciones Químicas

Nucleophilic Additions to the Carbonyl Group

The ketone undergoes nucleophilic additions under controlled conditions:

Reductive Transformations

The carbonyl group is reduced to secondary alcohols under various conditions:

Ring-Opening and Strain-Driven Reactions

The cyclobutane ring participates in strain-release reactions:

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes directed EAS:

Cross-Coupling Reactions

The fluorine atom facilitates metal-catalyzed coupling:

Cycloadditions and Pericyclic Reactions

The strained ring participates in [2+2] and [4+2] cycloadditions:

Key Mechanistic Considerations:

-

Steric Effects : The methyl group at C3 impedes nucleophilic attack on the carbonyl, favoring axial approaches in reductions .

-

Electronic Effects : The fluorine atom deactivates the phenyl ring, directing EAS to meta/para positions .

-

Ring Strain : The cyclobutane ring lowers activation energy for retro-Diels-Alder and hydrolysis reactions .

This compound’s versatility in organic synthesis and drug development underscores its value in both academic and industrial research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-3-methylcyclobutan-1-one, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves cyclization reactions , such as [2+2] cycloaddition of fluorophenyl-substituted alkenes with ketene intermediates. Key steps include:

- Use of Lewis acid catalysts (e.g., AlCl₃) in dichloromethane under reflux for cyclobutanone ring formation.

- Precise temperature control (0–5°C during ketene intermediate generation) to minimize side reactions.

- Stoichiometric optimization (e.g., 1.2 equivalents of 4-fluorophenyl magnesium bromide) to improve yields up to 65% .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from dimerized by-products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- Multinuclear NMR :

- ¹H NMR: Methyl group on the cyclobutanone ring appears as a singlet at δ ~1.6 ppm; aromatic protons show splitting due to fluorine coupling (e.g., J = 8.7 Hz for para-substituted fluorine) .

- ¹³C NMR: Cyclobutanone carbonyl carbon resonates at δ ~210 ppm; fluorophenyl carbons exhibit distinct ¹³C-¹⁹F coupling (e.g., J = 245 Hz for C-F) .

- X-ray Crystallography :

- GC-MS : Molecular ion peak at m/z 178.21 (C₁₁H₁₁FO⁺) confirms molecular weight .

Q. What safety precautions are recommended for handling fluorinated cyclobutanones in laboratory settings?

Answer:

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritancy.

- Store in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or degradation.

- Waste disposal must follow institutional guidelines for halogenated organics, with segregation from aqueous or acidic waste .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-cyclobutanone derivatives?

Answer:

- High-resolution data (<0.8 Å) combined with twinning analysis (SHELXL’s

TWIN/BASFcommands) addresses disorder exceeding 15% occupancy . - Hirshfeld Atom Refinement (HAR) improves accuracy for hydrogen atom positions in electron density maps.

- Cambridge Structural Database (CSD) comparisons using Mercury’s packing similarity tools identify systematic measurement biases (e.g., space group misassignment) .

Q. How can chiral chromatography achieve enantiomeric separation of fluorinated cyclobutanone derivatives?

Answer:

-

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) and hexane:isopropanol (95:5) mobile phase achieves baseline separation (α >1.5). Critical parameters:

Column Retention Factor (k') Resolution (Rs) Chiralpak IA 2.3 1.8 Chiralpak IC 3.1 2.4 -

Temperature control (25±0.5°C) and low injection volumes (<2 μL) prevent peak broadening .

Q. What mechanistic insights explain isomerization risks during fluorophenyl-cyclobutanone synthesis?

Answer:

- Base-mediated epimerization occurs via enolate intermediate formation, with activation energy ~25 kcal/mol (DFT-calculated).

- Kinetic trapping at low temperatures (−78°C) or using bulky bases (e.g., LDA) suppresses isomerization.

- In-situ IR monitoring (C=O stretch at 1735 cm⁻¹) detects enolate formation, enabling real-time reaction quenching .

Q. Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR chemical shifts?

Answer:

- Solvent effects : DMSO-d₆ vs. CDCl₃ causes δ shifts up to 0.3 ppm for aromatic protons.

- Dynamic effects : Ring puckering equilibria broaden signals; variable-temperature NMR (VT-NMR) at −40°C resolves splitting .

- DFT-NMR comparison (e.g., Gaussian’s GIAO method) identifies misassignments, particularly for diastereotopic protons .

Q. What experimental and computational approaches validate cyclobutanone ring puckering parameters?

Answer:

-

Cremer-Pople parameters (Δ, θ) from X-ray

Derivative Δ (Å) θ (°) 3-(4-Fluorophenyl) 0.12 15.3 3-(3-Methylphenyl) 0.18 22.1 -

Molecular dynamics (MD) simulations (AMBER force field) model puckering dynamics, correlating with temperature-dependent XRD .

Q. How to optimize reaction scalability while maintaining stereochemical integrity?

Answer:

- Flow chemistry minimizes exothermicity risks during cyclization, enabling gram-scale synthesis (85% yield, >99% purity).

- In-line PAT (Process Analytical Technology), such as ReactIR, monitors reaction progression and intermediates.

- Cryogenic quenching (−20°C) prevents thermal racemization during workup .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of 4-Fluorophenyl-Containing Compounds

| Compound | Ring System | Dihedral Angle (Fluorophenyl vs. Core) | Bond Length (C=O, Å) | Refinement Method | Source ID |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-3-methylcyclobutan-1-one | Cyclobutane | N/A* | ~1.21 (estimated) | SHELXL | [1, 3] |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazole | 4.64° | 1.22 (C=O) | SHELXS | [2] |

| (E)-1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | α,β-Unsaturated ketone | ~0° (coplanar) | 1.23 (C=O) | Multi-step synthesis | [6] |

| 2-(4-Fluorophenyl)-3-methyl-1H-indole | Indole | N/A (non-planar N–H interactions) | — | SHELXTL | [9] |

*Data for the target compound is inferred from cyclobutane analogs.

- Cyclobutane vs. Pyrazole/Indole Rings : The cyclobutane ring in the target compound imposes higher ring strain than the five-membered pyrazole or indole systems, leading to distinct reactivity in nucleophilic additions or ring-opening reactions .

- Dihedral Angles: Pyrazole derivatives (e.g., compounds 1–4 in ) exhibit small dihedral angles (<10°) between the fluorophenyl ring and the core structure, suggesting near-planar conformations that enhance π-π stacking in crystalline phases . In contrast, indole derivatives (e.g., ) favor non-planar N–H interactions with aromatic systems.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-3-methylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJCTSURQQWMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-46-0 | |

| Record name | 3-(4-fluorophenyl)-3-methylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.